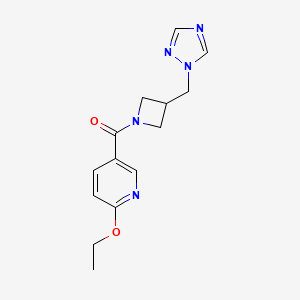

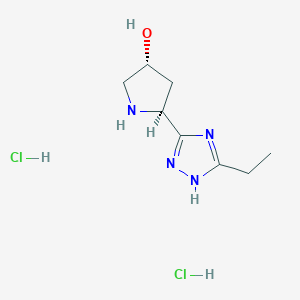

![molecular formula C19H17NO5 B2865018 Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate CAS No. 859142-97-5](/img/structure/B2865018.png)

Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Coumarins, which include the 2-oxo-2H-chromen-7-yl group, are a type of chemical compound found in many plants. They have a wide range of biological activities, including anticoagulant, antithrombiotics, antifungal, antiinflammatory, and antiviral activities .

Molecular Structure Analysis

The molecular structure of coumarins consists of a benzene ring joined to a pyrone ring. Substituents on the rings, such as the methyl and amino groups in your compound, can greatly influence the properties of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, coumarins are known to undergo a variety of chemical reactions. For example, they can react with halides to form various derivatives .科学的研究の応用

Pharmaceutical Research: Antimicrobial Agents

The coumarin core structure of Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate is known for its antimicrobial properties . Research could explore its efficacy against a spectrum of bacterial and fungal pathogens, potentially leading to the development of new antibiotics or antifungal medications.

Organic Synthesis: Fluorescent Probes

Coumarins are widely used as fluorescent probes due to their high quantum yield and photostability . This compound could be synthesized with specific substituents to act as a fluorescent marker in biochemical assays, aiding in the visualization of cellular processes.

Material Science: Organic Light-Emitting Diodes (OLEDs)

The luminescent properties of coumarin derivatives make them suitable for use in OLEDs . The compound could be investigated for its electroluminescent properties, which might contribute to more efficient and longer-lasting OLED materials.

Cancer Research: Antitumor Activity

Coumarin derivatives have shown promise in cancer research, particularly in inducing apoptosis in cancer cells . The specific structure of Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate could be studied for its potential antitumor activities.

Neurological Studies: Neuroprotective Effects

Research has indicated that certain coumarin compounds have neuroprotective effects . This compound could be examined for its ability to protect neuronal cells from damage or death, which is significant in the treatment of neurodegenerative diseases.

Food Industry: Antioxidants

The antioxidant properties of coumarins are beneficial in the food industry for preserving food quality . Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate could be evaluated as a natural preservative to extend the shelf life of food products.

Cosmetic Industry: UV Filters

Due to the ability of coumarin derivatives to absorb UV light, they can be used as UV filters in sunscreen lotions . This compound, with appropriate modifications, could be incorporated into cosmetic formulations to protect the skin from harmful UV radiation.

Environmental Science: Photodegradation of Pollutants

Coumarins have been studied for their role in the photodegradation of pollutants . The compound could be utilized in environmental cleanup efforts, particularly in breaking down toxic chemicals under light exposure.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 2-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-11-7-17-14(9-16(11)21)12(8-18(22)25-17)10-20-15-6-4-3-5-13(15)19(23)24-2/h3-9,20-21H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPFXWPLDVNFCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

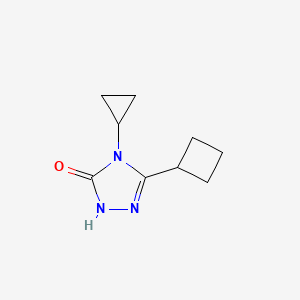

![6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2864936.png)

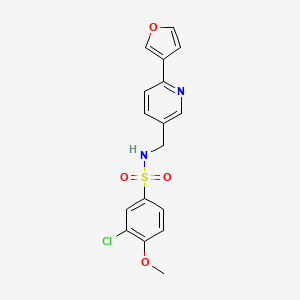

![(5R,7S)-N-(1-Cyanocyclobutyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2864940.png)

![N-[3-[4-[Acetyl(methyl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2864942.png)

![(E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2864950.png)

![4-(N,N-dimethylsulfamoyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2864953.png)

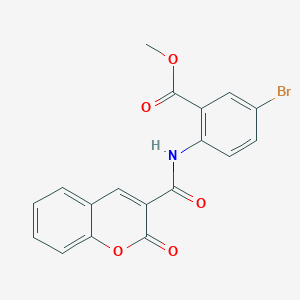

![methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2864955.png)